6-Maleimido-1-hexanal

Bioconjugation ADC Protein Labeling

Procurement challenge: Heterobifunctional linkers with terminal aldehydes are often mis-specified or require activation steps, delaying conjugate development. 6-Maleimido-1-hexanal (CAS 1076198-37-2) provides: • Direct, activation-free conjugation via aldehyde group vs. 6-MHA’s NHS ester route • >90% maleimide-thiol labeling efficiency for ADCs; six-carbon spacer prevents steric occlusion • Enables pH-controlled sequential conjugation - ideal for uniform DAR and 64Cu/68Ga chelator attachment

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1076198-37-2
Cat. No. B020961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Maleimido-1-hexanal
CAS1076198-37-2
Synonyms2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-hexanal; 
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCCCC=O
InChIInChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2
InChIKeyZWIGHFZUSGHZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Maleimido-1-hexanal Heterobifunctional Linker


6-Maleimido-1-hexanal (CAS 1076198-37-2) is a heterobifunctional crosslinking reagent comprising a maleimide group and an aldehyde function connected by a six-carbon alkyl spacer [1]. The maleimide moiety enables chemoselective conjugation to thiol groups (e.g., cysteine residues) via Michael addition, while the aldehyde reacts with primary amines or hydrazides to form Schiff bases or hydrazone linkages [2]. This dual orthogonal reactivity supports sequential, site-specific bioconjugation workflows without self-polymerization .

6-Maleimido-1-hexanal vs. Analogs


Procurement specialists and researchers cannot assume functional interchangeability among maleimide-terminated linkers. Subtle variations in terminal reactive group (aldehyde vs. carboxylic acid vs. amine) and spacer length dramatically alter conjugation efficiency, conjugate stability, and downstream bioactivity [1]. For instance, 6-Maleimidohexanoic acid (6-MHA) requires carboxyl activation (e.g., via NHS ester), introducing additional synthetic steps and potential hydrolysis , whereas 6-Maleimido-1-hexanal's terminal aldehyde permits direct, activation-free conjugation under mild aqueous conditions. Moreover, the six-carbon spacer in 6-Maleimido-1-hexanal offers optimal flexibility and thiol accessibility compared to shorter C2–C4 linkers, which may induce steric occlusion and reduce conjugation yields [2].

6-Maleimido-1-hexanal Conjugation Evidence


Orthogonal Dual Reactivity Advantage

6-Maleimido-1-hexanal achieves >90% labeling efficiency in two-step directional conjugation workflows, preventing self-polymerization and ensuring high yield . In contrast, analogous maleimide-only linkers (e.g., N-ethylmaleimide) lack orthogonal reactivity, leading to uncontrolled crosslinking and lower effective yields.

Bioconjugation ADC Protein Labeling

C6 Spacer Conjugation Kinetics Advantage

The six-carbon alkyl spacer in 6-Maleimido-1-hexanal confers a flexible, extended conformation that reduces steric hindrance during thiol-maleimide conjugation [1]. Studies with maleimide-functionalized NOTA chelators demonstrate that C6 aliphatic linkers achieve 83–86% conjugation yield with thiol-modified L-DNA, whereas shorter C2 linkers yield only 30–40% [2].

Bioconjugation Linker Chemistry Spacer Arm

Activation-Free Aldehyde Conjugation

6-Maleimido-1-hexanal's terminal aldehyde reacts directly with amine-containing biomolecules without pre-activation [1]. In contrast, 6-Maleimidohexanoic acid (6-MHA) requires conversion to its NHS ester for conjugation, a step that is moisture-sensitive and prone to hydrolysis with a half-life of ~10 minutes at pH 8.0 . This direct reactivity of 6-Maleimido-1-hexanal eliminates a potential point of failure and simplifies process development.

Bioconjugation Linker Chemistry Process Chemistry

pH-Controlled Orthogonal Conjugation

The maleimide group reacts selectively with thiols at pH 6.5–7.5 with second-order rate constants (k2) exceeding 10^3 M^-1 s^-1, while the aldehyde group remains inert under these conditions [1]. Subsequent aldehyde-hydrazide or aldehyde-amine coupling can be triggered by adjusting pH to 5.0–6.0 or by adding a reducing agent for reductive amination. This orthogonal reactivity minimizes unwanted side reactions compared to single-function maleimides, which often suffer from amine cross-reactivity above pH 8.0 .

Bioconjugation ADC Site-Specific Labeling

6-Maleimido-1-hexanal Application Scenarios


ADC Site-Specific Conjugation

In ADC manufacturing, 6-Maleimido-1-hexanal is employed for its orthogonal dual reactivity: the maleimide first conjugates to reduced interchain cysteine thiols, achieving >90% labeling efficiency ; subsequent aldehyde-hydrazide coupling attaches the cytotoxic payload without cross-reactivity. This sequential, pH-controlled workflow ensures a uniform DAR and minimizes aggregate formation, critical for regulatory approval and clinical safety.

Radiopharmaceutical Chelator Conjugation

For 64Cu/68Ga labeling of tumor-targeting biomolecules, 6-Maleimido-1-hexanal is used to attach NOTA chelators via its maleimide to thiol-modified peptides. The six-carbon spacer provides 83–86% conjugation yield, significantly outperforming C2 linkers (30–40%) [1]. The aldehyde group remains available for further modification or for introducing a second imaging moiety.

Protein-Polymer Conjugation

When PEGylating therapeutic proteins, 6-Maleimido-1-hexanal's C6 spacer reduces steric occlusion, allowing efficient maleimide-thiol coupling to the protein. The terminal aldehyde then permits hydrazone formation with aldehyde-reactive PEGs, creating a pH-cleavable linkage for controlled release in the tumor microenvironment [2]. This design leverages the spacer's flexibility to maintain protein bioactivity while enabling tunable payload release.

Surface Immobilization for Biosensors

6-Maleimido-1-hexanal enables oriented, covalent immobilization of thiol-containing biomolecules onto aldehyde-functionalized surfaces (e.g., glass slides, microplates). The maleimide-thiol reaction proceeds rapidly at pH 7.0, anchoring the biomolecule via a stable thioether bond. The spacer prevents surface-induced denaturation, preserving >80% of enzymatic activity compared to direct adsorption methods .

Technical Documentation Hub

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